molecular formula C19H24N4O2 B3011804 3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6-propylpyrimidin-4(3H)-one CAS No. 1209741-23-0

3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6-propylpyrimidin-4(3H)-one

Cat. No.: B3011804
CAS No.: 1209741-23-0
M. Wt: 340.427
InChI Key: GGJAKVHCLDGDMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6-propylpyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C19H24N4O2 and its molecular weight is 340.427. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer and Anti-inflammatory Potential

Research into pyrimidine derivatives, closely related to 3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6-propylpyrimidin-4(3H)-one, has shown promising anticancer and anti-inflammatory properties. For instance, novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their cytotoxic activities against cancer cell lines such as HCT-116 and MCF-7, as well as for their 5-lipoxygenase inhibition activities, indicating potential as anticancer and anti-inflammatory agents (Rahmouni et al., 2016).

Histamine Receptor Ligands

Compounds containing the 2,4-diamino- and 2,4,6-triaminopyrimidine frameworks have been synthesized and tested for their affinity to human histamine H3 receptors (hH3Rs) and H4 receptors (hH4Rs), demonstrating the potential of pyrimidine derivatives as histamine receptor ligands. This research indicates a pathway for developing new therapeutics targeting these receptors, particularly for conditions related to histamine activity (Sadek et al., 2014).

Structural Analysis for Analgesic Properties

The structural characterization of isothiazolopyridines, including analogs structurally similar to this compound, has been performed to understand the correlation between molecular structure and analgesic properties. This research provides insights into how small modifications in molecular structure can impact the analgesic efficacy of these compounds (Karczmarzyk & Malinka, 2008).

Antimicrobial Activities

Several studies have focused on synthesizing and evaluating pyrimidine derivatives for their antimicrobial properties. For example, novel compounds containing the pyridine scaffold have shown significant antimicrobial activity against various bacterial and fungal strains, highlighting the potential of these compounds in addressing microbial resistance (Desai et al., 2017).

Anticancer Agents and α-Glucosidase Inhibition

Research on dihydrotetrazolopyrimidine derivatives has revealed their moderate to strong anti-proliferative activities against cancer cell lines, such as 4T1 and HeLa. Additionally, some of these compounds have demonstrated better inhibitory activity of α-glucosidase than the positive control, indicating their potential as anticancer agents and for managing diabetes (Suwito et al., 2023).

Properties

IUPAC Name

3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-6-propylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-2-6-16-13-18(24)23(15-20-16)14-19(25)22-11-9-21(10-12-22)17-7-4-3-5-8-17/h3-5,7-8,13,15H,2,6,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGJAKVHCLDGDMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)N(C=N1)CC(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.